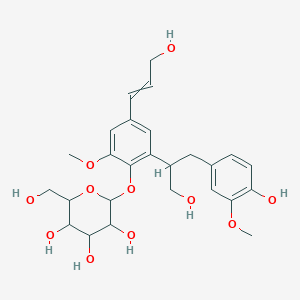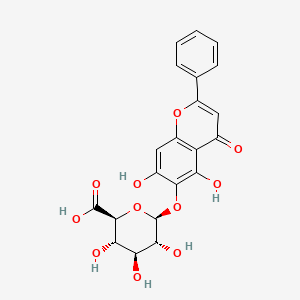
(2S,3S,4S,5R,6S)-6-((5,7-Dihydroxy-4-oxo-2-phenyl-4H-chromen-6-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S,3S,4S,5R,6S)-6-((5,7-Dihydroxy-4-oxo-2-phenyl-4H-chromen-6-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid” is a complex organic molecule that features a chromen-4-one moiety linked to a trihydroxytetrahydropyran carboxylic acid. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromen-4-one core. This can be achieved through the condensation of a phenyl-substituted benzaldehyde with a suitable diketone under acidic or basic conditions. The resulting intermediate is then subjected to hydroxylation reactions to introduce the dihydroxy groups at the 5 and 7 positions.
The trihydroxytetrahydropyran carboxylic acid moiety can be synthesized through the protection of hydroxyl groups followed by glycosylation reactions. The final step involves the coupling of the chromen-4-one core with the trihydroxytetrahydropyran carboxylic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form hydroxy derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents or nucleophiles like amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activities or metabolic pathways.
Medicine: Potential therapeutic applications due to its biological activities, such as anti-inflammatory or antioxidant properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The chromen-4-one moiety may interact with proteins through hydrogen bonding or hydrophobic interactions, while the trihydroxytetrahydropyran carboxylic acid moiety can enhance solubility and bioavailability.
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with a similar chromen-4-one structure but different substitution pattern.
Kaempferol: Another flavonoid with a similar core structure but different hydroxylation pattern.
Uniqueness
The unique combination of the chromen-4-one moiety with the trihydroxytetrahydropyran carboxylic acid in this compound may confer distinct biological activities and properties compared to other similar compounds.
属性
CAS 编号 |
35990-03-5 |
|---|---|
分子式 |
C21H18O11 |
分子量 |
446.36 |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-(5,7-dihydroxy-4-oxo-2-phenylchromen-6-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O11/c22-9-6-11(8-4-2-1-3-5-8)30-12-7-10(23)18(14(24)13(9)12)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-7,15-17,19,21,23-27H,(H,28,29)/t15-,16-,17+,19-,21+/m0/s1 |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
同义词 |
Baicalein 6-O-glucuronide; 5,7-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-6-yl β-D-Glucopyranosiduronic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


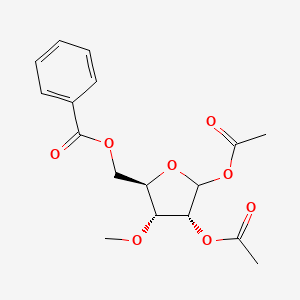
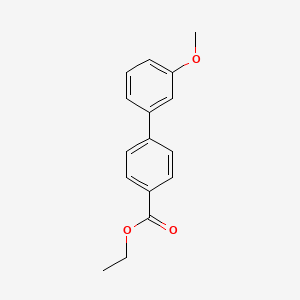
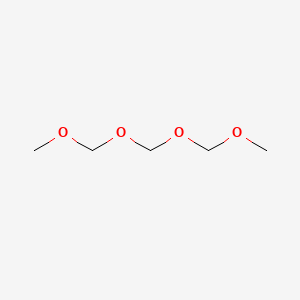
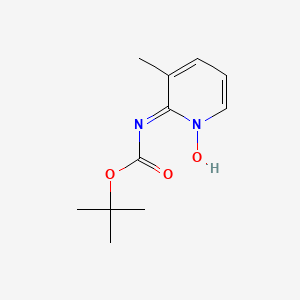
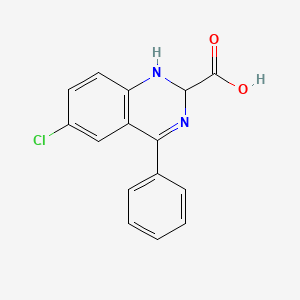
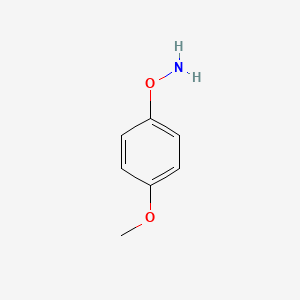
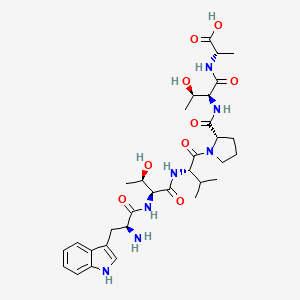
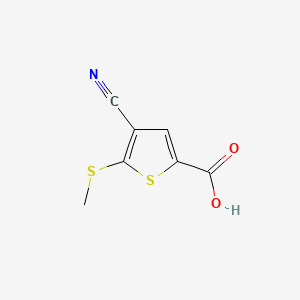
![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)
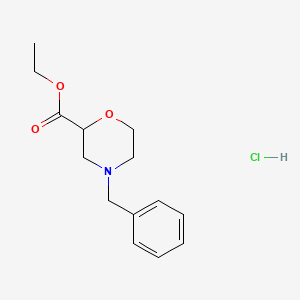
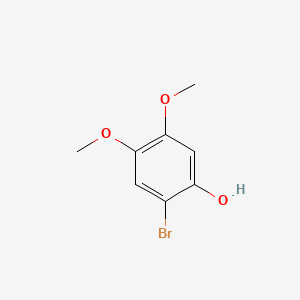
![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)
